An In-depth Technical Guide to Tert-butyl 1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide: A Versatile Building Block in Medicinal Chemistry
An In-depth Technical Guide to Tert-butyl 1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide: A Versatile Building Block in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl 1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide, a member of the cyclic sulfamidate class of heterocyclic compounds, has emerged as a significant and versatile building block in the field of organic synthesis and medicinal chemistry. Its unique structural features and reactivity profile make it a valuable precursor for the synthesis of a wide array of complex molecules, particularly chiral amines and pharmacologically active agents. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its role in drug discovery and development.
Physicochemical Properties
Tert-butyl 1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide, also known by its CAS Number 459817-82-4, is a solid at room temperature with a melting point range of 123-128 °C.[1] Its molecular formula is C₇H₁₃NO₅S, corresponding to a molecular weight of 223.25 g/mol .[2] The presence of the tert-butoxycarbonyl (Boc) protecting group and the cyclic sulfamidate core imparts specific solubility and reactivity characteristics to the molecule.
| Property | Value | Reference(s) |
| CAS Number | 459817-82-4 | [2][3] |
| Molecular Formula | C₇H₁₃NO₅S | [2] |
| Molecular Weight | 223.25 g/mol | [2] |
| Appearance | Solid | [1] |
| Melting Point | 123-128 °C | [1] |
| Storage Temperature | 2-8°C | [1] |
Synthesis
The synthesis of tert-butyl 1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide typically involves a multi-step process starting from readily available precursors. A common strategy employs N-Boc protected ethanolamine as the starting material. The following is a representative experimental protocol for its synthesis.
Experimental Protocol: Synthesis from N-Boc-ethanolamine
Materials:
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N-(tert-Butoxycarbonyl)ethanolamine (N-Boc-ethanolamine)
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Thionyl chloride (SOCl₂)
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Triethylamine (NEt₃) or other suitable base
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Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
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Ruthenium(III) chloride hydrate (RuCl₃·xH₂O)
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Sodium periodate (NaIO₄)
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Acetonitrile (MeCN)
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Water (H₂O)
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Ethyl acetate (EtOAc)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine
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Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
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Silica gel for column chromatography
Procedure:
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Formation of the Sulfamidite:
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To a solution of N-Boc-ethanolamine in anhydrous DCM at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (or another suitable base).
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Slowly add thionyl chloride to the reaction mixture.
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Stir the reaction at 0 °C for a specified time, monitoring the progress by thin-layer chromatography (TLC).
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Upon completion, the reaction is typically quenched with a saturated aqueous solution of NaHCO₃.
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The organic layer is separated, and the aqueous layer is extracted with DCM.
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The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to yield the crude sulfamidite. This intermediate is often used in the next step without further purification.
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-
Oxidation to the Sulfamidate (Tert-butyl 1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide):
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Dissolve the crude sulfamidite in a mixture of acetonitrile and water.
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Add a catalytic amount of RuCl₃·xH₂O to the solution.
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Cool the mixture in an ice bath and add sodium periodate portion-wise, maintaining the temperature below 25 °C.
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Stir the reaction at room temperature for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
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Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove insoluble salts.
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Wash the filtrate with saturated sodium bicarbonate solution and then with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure tert-butyl 1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide.
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Caption: General synthesis workflow for the target compound.
Applications in Drug Discovery and Development
The unique structural and chemical properties of tert-butyl 1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide make it a valuable scaffold in drug discovery. Its primary applications lie in its use as a chiral auxiliary and as a bioisosteric replacement for other functional groups.
Chiral Auxiliary and Precursor to Chiral Amines
The cyclic sulfamidate can be readily synthesized from chiral amino alcohols, allowing for the transfer of chirality to subsequent products. The ring system is susceptible to nucleophilic attack, leading to stereospecific ring-opening reactions. This provides a reliable method for the synthesis of enantiomerically pure β-amino alcohols and other chiral amines, which are common structural motifs in many pharmaceuticals.
Bioisostere in Drug Design
The 1,2,3-oxathiazolidine 2,2-dioxide moiety can act as a non-classical bioisostere for the carboxylic acid functional group. Bioisosteric replacement is a key strategy in medicinal chemistry to modulate the physicochemical properties of a drug candidate, such as its acidity, lipophilicity, and metabolic stability, while retaining or improving its biological activity. The cyclic sulfamidate can mimic the tetrahedral geometry and hydrogen bonding capabilities of a carboxylic acid, potentially leading to improved pharmacokinetic profiles.
Application as a Protease Inhibitor Scaffold
Cyclic sulfamides and sulfamidates have been investigated as core structures in the design of protease inhibitors, particularly for targets such as HIV protease.[4][5] The sulfonamide group can interact with the active site of these enzymes, often mimicking the transition state of peptide bond cleavage.
While a specific signaling pathway for the parent compound is not extensively documented in publicly available literature, its role as a scaffold for protease inhibitors suggests a mechanism of action centered on competitive inhibition of the target enzyme. For instance, in the context of HIV, protease inhibitors prevent the cleavage of viral polyproteins, which is a crucial step in the maturation of infectious virions.
Caption: Inhibition of viral protease by a cyclic sulfamidate.
Conclusion
Tert-butyl 1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide is a valuable and versatile chemical entity for researchers in the pharmaceutical and life sciences. Its utility as a chiral building block and a bioisosteric scaffold provides a powerful tool for the synthesis of novel and improved therapeutic agents. Further exploration of its applications in various disease areas is likely to yield new and innovative drug candidates.
References
- 1. Synthesis and antiviral activity of 1,2,3-triazolyl nucleoside analogues with N-acetyl-d-glucosamine residue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tert-Butyl 1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide [myskinrecipes.com]
- 3. tert-Butyl 1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide | 459817-82-4 [chemicalbook.com]
- 4. Recent Progress in the Development of HIV-1 Protease Inhibitors for the Treatment of HIV/AIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of novel benzothiazolesulfonamides as potent inhibitors of HIV-1 protease - PubMed [pubmed.ncbi.nlm.nih.gov]
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